molecular formula C17H12N2O2 B11846855 2-((8-Hydroxy-5-quinolyl)imino)acetophenone CAS No. 25912-19-0

2-((8-Hydroxy-5-quinolyl)imino)acetophenone

Katalognummer: B11846855
CAS-Nummer: 25912-19-0
Molekulargewicht: 276.29 g/mol
InChI-Schlüssel: XUSHAKDSWYJIME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((8-Hydroxy-5-quinolyl)imino)acetophenone is a chemical compound with the molecular formula C17H12N2O2 It is known for its unique structure, which includes a quinoline moiety and an acetophenone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((8-Hydroxy-5-quinolyl)imino)acetophenone typically involves the reaction of 8-hydroxyquinoline with acetophenone under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like sodium hydroxide (NaOH). The reaction is carried out in an organic solvent such as ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

2-((8-Hydroxy-5-quinolyl)imino)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-((8-Hydroxy-5-quinolyl)imino)acetophenone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals

Wirkmechanismus

The mechanism of action of 2-((8-Hydroxy-5-quinolyl)imino)acetophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The quinoline moiety plays a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((8-Hydroxy-5-quinolyl)imino)acetophenone is unique due to its combined structure of quinoline and acetophenone, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Eigenschaften

CAS-Nummer

25912-19-0

Molekularformel

C17H12N2O2

Molekulargewicht

276.29 g/mol

IUPAC-Name

2-(8-hydroxyquinolin-5-yl)imino-1-phenylethanone

InChI

InChI=1S/C17H12N2O2/c20-15-9-8-14(13-7-4-10-18-17(13)15)19-11-16(21)12-5-2-1-3-6-12/h1-11,20H

InChI-Schlüssel

XUSHAKDSWYJIME-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C=NC2=C3C=CC=NC3=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.